AdcAhxArg4Lys-PEGOMe
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Overview
Description
AdcAhxArg4Lys-PEGOMe is a complex chemical compound that combines adenosine, aminohexanoic acid, arginine, lysine, and polyethylene glycol methyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AdcAhxArg4Lys-PEGOMe involves multiple steps, including the conjugation of adenosine with oligoarginine and polyethylene glycol methyl ether. The process typically begins with the protection of functional groups, followed by the coupling of adenosine with aminohexanoic acid and arginine residues. The final step involves the attachment of polyethylene glycol methyl ether to the lysine residue. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, along with solvents like dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
AdcAhxArg4Lys-PEGOMe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of adenosine and arginine residues.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino or hydroxyl groups.
Scientific Research Applications
AdcAhxArg4Lys-PEGOMe has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein-protein interactions and as a probe for cellular imaging.
Medicine: Investigated for its potential as a drug delivery system and as an inhibitor of specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of AdcAhxArg4Lys-PEGOMe involves its interaction with specific molecular targets, such as protein kinases and adenosine receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the modulation of cellular signaling pathways and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Adenosine-oligoarginine conjugates: Similar in structure but lack the polyethylene glycol methyl ether component.
Polyethylene glycol adenosine conjugates: Similar in structure but lack the oligoarginine component.
Adenosine analogues: Similar in structure but lack the conjugation with oligoarginine and polyethylene glycol methyl ether.
Uniqueness
AdcAhxArg4Lys-PEGOMe is unique due to its combination of adenosine, aminohexanoic acid, arginine, lysine, and polyethylene glycol methyl ether. This combination imparts unique properties, such as enhanced solubility, stability, and the ability to interact with multiple molecular targets.
Properties
Molecular Formula |
C51H93N25O12 |
---|---|
Molecular Weight |
1248.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-N-[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C51H93N25O12/c1-86-25-26-87-24-23-63-41(80)29(11-4-5-17-52)72-43(82)31(13-8-20-65-49(56)57)74-45(84)33(15-10-22-67-51(60)61)75-44(83)32(14-9-21-66-50(58)59)73-42(81)30(12-7-19-64-48(54)55)71-34(77)16-3-2-6-18-62-46(85)38-36(78)37(79)47(88-38)76-28-70-35-39(53)68-27-69-40(35)76/h27-33,36-38,47,78-79H,2-26,52H2,1H3,(H,62,85)(H,63,80)(H,71,77)(H,72,82)(H,73,81)(H,74,84)(H,75,83)(H2,53,68,69)(H4,54,55,64)(H4,56,57,65)(H4,58,59,66)(H4,60,61,67)/t29?,30-,31-,32-,33-,36-,37+,38-,47+/m0/s1 |
InChI Key |
JBQKHDQXRCCDGW-NZDGIOGASA-N |
Isomeric SMILES |
COCCOCCNC(=O)C(CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCCCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
COCCOCCNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CCCCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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